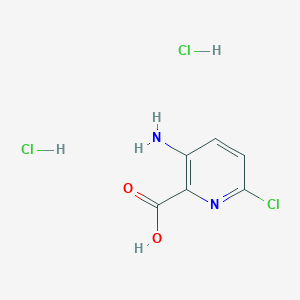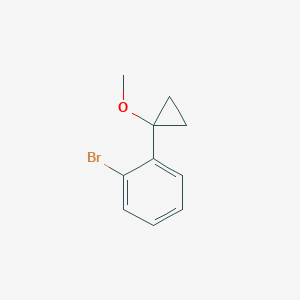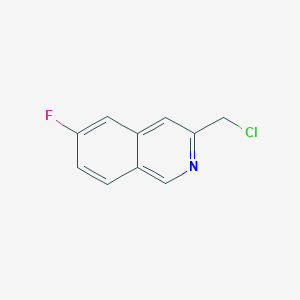
3-(Chloromethyl)-6-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-fluoroisoquinoline is a heterocyclic aromatic compound that features a fused ring system with a chlorine atom attached to a methyl group at the third position and a fluorine atom at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-fluoroisoquinoline typically involves multi-step organic reactions. One common method includes the chloromethylation of 6-fluoroisoquinoline using formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the isoquinoline ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-6-fluoroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alcohols under basic or neutral conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-6-fluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-fluoroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
3-(Chloromethyl)isoquinoline: Lacks the fluorine atom, which may result in different reactivity and biological activity.
6-Fluoroisoquinoline:
3-(Chloromethyl)-7-fluoroisoquinoline: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and function.
Uniqueness: 3-(Chloromethyl)-6-fluoroisoquinoline is unique due to the specific positioning of the chloromethyl and fluoro groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7ClFN |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
3-(chloromethyl)-6-fluoroisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10/h1-4,6H,5H2 |
InChI Key |
LUCWMAJTGDBVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)

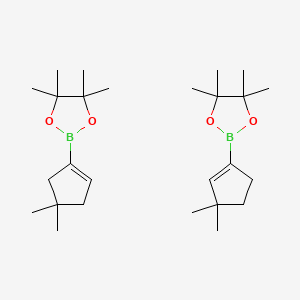


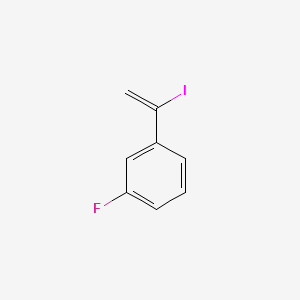
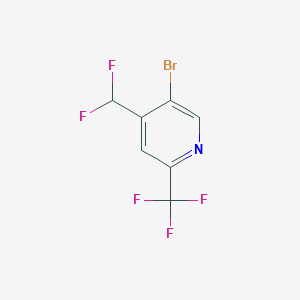
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
